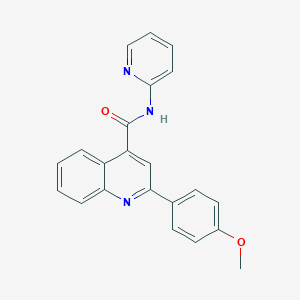
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, also known as MPQC, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily optimized. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is also stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. However, 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. One potential direction is the development of novel cancer therapies based on the anti-cancer activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. Another potential direction is the study of the mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, which may lead to the identification of novel drug targets for cancer therapy. Additionally, the study of the anti-inflammatory and antioxidant activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide may lead to the development of novel therapies for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves the reaction between 2-chloro-4-methoxyphenylamine and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide in high yield and purity. The synthesis method has been extensively optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis, making it a promising candidate for the development of novel cancer therapies.
Propiedades
Número CAS |
5696-56-0 |
|---|---|
Nombre del producto |
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide |
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)20-14-18(17-6-2-3-7-19(17)24-20)22(26)25-21-8-4-5-13-23-21/h2-14H,1H3,(H,23,25,26) |
Clave InChI |
RWPSMNXLMPFSJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



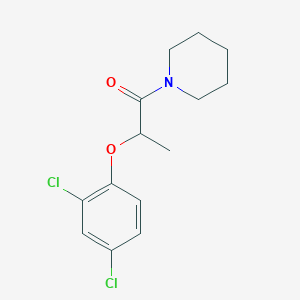
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

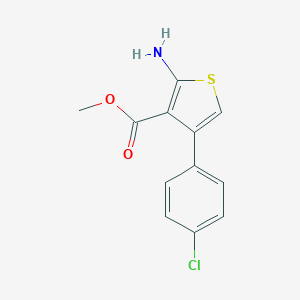
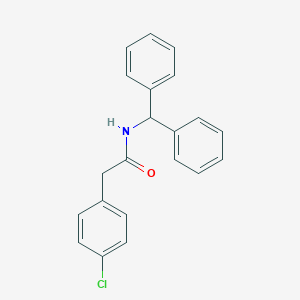
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
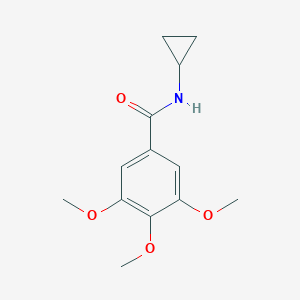
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
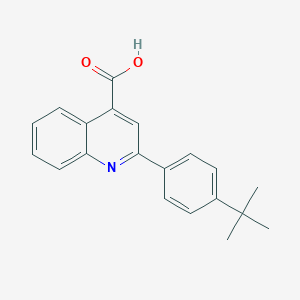
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
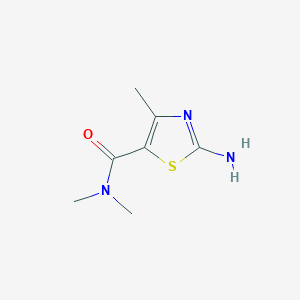
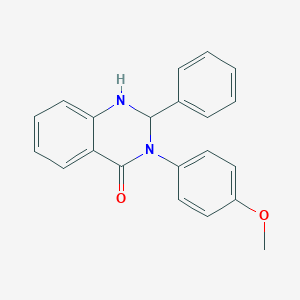
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)